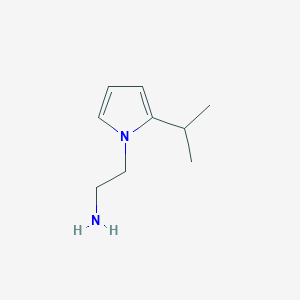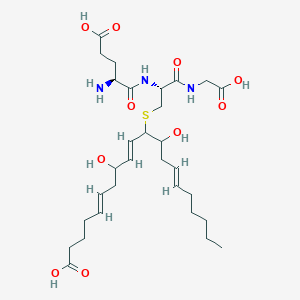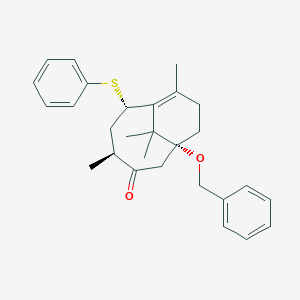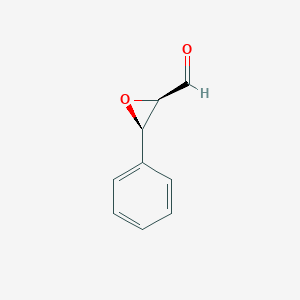
(2R,3S)-3-Phenyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Phenyloxirane-2-carbaldehyde is a compound that has been the subject of extensive scientific research. It is a chiral aldehyde that has been used in the synthesis of various pharmaceuticals and organic compounds.
Applications De Recherche Scientifique
((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been used in various scientific research applications, including the synthesis of organic compounds and pharmaceuticals. It has been used as a chiral building block in the synthesis of various natural products, such as alkaloids and terpenoids. Additionally, ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been used in the synthesis of various drugs, including antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions, including the reaction with electrophiles, such as alkyl halides and aldehydes. Additionally, ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde in lab experiments include its chiral nature, which makes it useful as a building block in the synthesis of various organic compounds and pharmaceuticals. Additionally, it has been shown to have various biological activities, including antiviral and anticancer activities. However, the limitations of using ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde in lab experiments include its high cost and limited availability.
Orientations Futures
There are many future directions for research involving ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde. One area of research could focus on the development of new synthetic methods for the production of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde. Additionally, research could focus on the development of new pharmaceuticals and organic compounds that incorporate ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde as a building block. Furthermore, research could focus on the elucidation of the mechanism of action of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde and its biological activities.
Méthodes De Synthèse
The synthesis of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde involves the reaction between (R)-phenylglycidol and potassium permanganate in the presence of sodium hydroxide. This reaction leads to the formation of ((2R,3S)-3-Phenyloxirane-2-carbaldehyde)-3-Phenyloxirane-2-carbaldehyde, which can be isolated and purified by various methods, including column chromatography and recrystallization.
Propriétés
Numéro CAS |
126720-47-6 |
|---|---|
Nom du produit |
(2R,3S)-3-Phenyloxirane-2-carbaldehyde |
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2R,3R)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m0/s1 |
Clé InChI |
MNDACYSEJXGHML-IUCAKERBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C=O |
Synonymes |
Oxiranecarboxaldehyde, 3-phenyl-, (2R,3S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



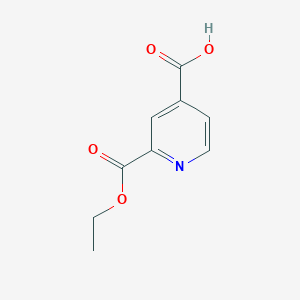
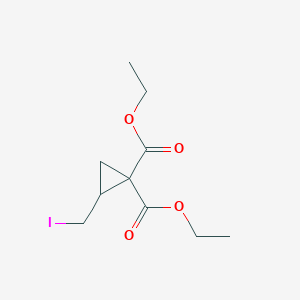
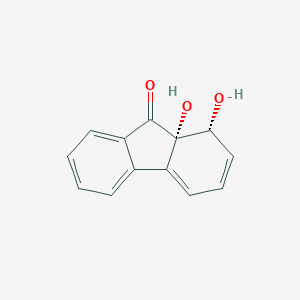
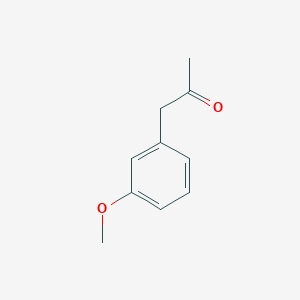
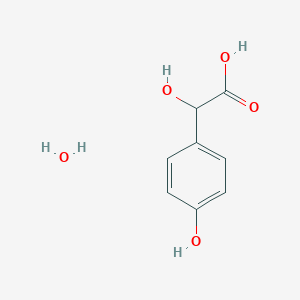
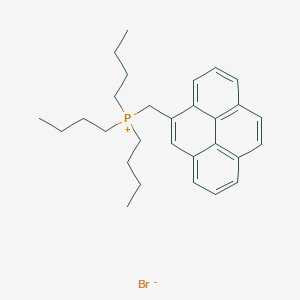
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
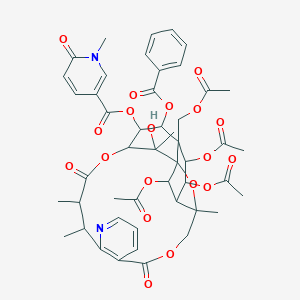
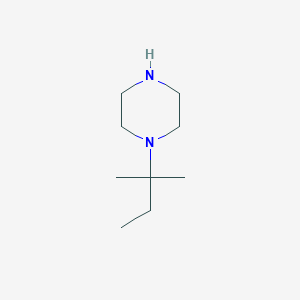
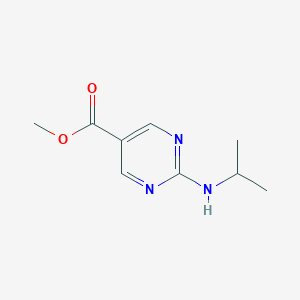
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
